molecular formula C12H16OSi B12815454 5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-carbaldehyde

5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-carbaldehyde

Cat. No.: B12815454
M. Wt: 204.34 g/mol
InChI Key: JIJUYBCNWXDEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trimethylsilyl)bicyclo[420]octa-1,3,5-triene-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-carbaldehyde typically involves multiple steps. One common method starts with the preparation of bicyclo[4.2.0]octa-1,3,5-triene, which can be synthesized through a series of cyclization reactions. The introduction of the trimethylsilyl group is achieved via silylation reactions using reagents such as trimethylsilyl chloride in the presence of a base like triethylamine. The final step involves the formylation of the compound to introduce the carbaldehyde group, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like halides (e.g., NaCl) in polar aprotic solvents.

Major Products

    Oxidation: 5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid.

    Reduction: 5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the trimethylsilyl and carbaldehyde groups, making it less reactive in certain chemical reactions.

    5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene: Lacks the carbaldehyde group, limiting its applications in reactions requiring an aldehyde functionality.

Uniqueness

5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-carbaldehyde is unique due to the presence of both the trimethylsilyl and carbaldehyde groups, which confer enhanced reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H16OSi

Molecular Weight

204.34 g/mol

IUPAC Name

5-trimethylsilylbicyclo[4.2.0]octa-1,3,5-triene-2-carbaldehyde

InChI

InChI=1S/C12H16OSi/c1-14(2,3)12-7-4-9(8-13)10-5-6-11(10)12/h4,7-8H,5-6H2,1-3H3

InChI Key

JIJUYBCNWXDEFS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C2CCC2=C(C=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.